2,7-Dibromonaphthalene
Overview
Description
2,7-Dibromonaphthalene: is an organic compound with the molecular formula C10H6Br2 . It is a derivative of naphthalene, where two bromine atoms are substituted at the 2 and 7 positions of the naphthalene ring. This compound is known for its symmetrical structure and is used as an intermediate in various chemical syntheses, particularly in the production of semiconducting materials and pharmaceuticals .
Mechanism of Action
Target of Action
2,7-Dibromonaphthalene is a double brominated naphthalene that has a symmetrical structure . It is primarily used as an intermediate for constructing semiconducting molecules in applications of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), and polymers for organic photovoltaics (OPVs) and air pollution applications .
Mode of Action
The compound interacts with its targets by participating in the construction of molecules. It is used as an intermediate in the synthesis of semiconducting molecules, which are crucial in the operation of OLEDs and OFETs .
Biochemical Pathways
It is known to be involved in the synthesis of semiconducting molecules, which play a significant role in the operation of oleds, ofets, and opvs .
Pharmacokinetics
It is known that the compound has a molecular weight of 28596 g/mol .
Result of Action
The use of this compound in the construction of semiconducting molecules results in the operation of OLEDs and OFETs . Additionally, it is used in the creation of polymers for OPVs and air pollution applications . For instance, nanotube air filters based on conjugated microporous polymers (CMPs) block type aerogel, which are derived from this compound, are used in the purification of dusty air .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound is used in the construction of molecules in applications of optical memory transistors, air pollution, and organic electronic devices
Biochemical Analysis
Biochemical Properties
2,7-Dibromonaphthalene plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 involves the oxidation of the brominated naphthalene, leading to the formation of reactive intermediates. These intermediates can further react with proteins and other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The generation of ROS can lead to oxidative stress, which in turn affects gene expression and cellular metabolism. In various cell types, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating signaling pathways such as the mitochondrial pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins. This binding can lead to the formation of adducts, which can interfere with normal cellular functions. Additionally, this compound can inhibit the activity of certain enzymes, such as those involved in DNA repair, leading to an accumulation of DNA damage and subsequent cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade into various byproducts that may have different biological activities. Long-term exposure to this compound has been shown to result in sustained oxidative stress and chronic inflammation in cell cultures. These effects are often accompanied by alterations in cellular function, such as changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, this compound can cause significant toxicity, including liver and kidney damage. These adverse effects are often dose-dependent and may involve threshold effects, where a certain concentration of the compound is required to elicit a toxic response .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The interaction of this compound with these metabolic pathways can influence the overall metabolic flux and levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria. This localization can influence the compound’s activity and its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be targeted to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis. The localization of the compound within different subcellular compartments can also affect its interactions with enzymes and other biomolecules, thereby modulating its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions:
2,7-Dibromonaphthalene can be synthesized through the bromination of naphthalene. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions. The general reaction is as follows:
C10H8+2Br2→C10H6Br2+2HBr
Industrial Production Methods:
In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors with precise temperature and pressure controls to optimize yield and purity. The product is then purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,7-Dibromonaphthalene undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It participates in palladium-catalyzed coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products:
Substitution Products: Aminonaphthalenes, thiolated naphthalenes.
Coupling Products: Biaryl compounds.
Reduction Products: Naphthalene.
Scientific Research Applications
2,7-Dibromonaphthalene is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:
Biology: It serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drugs and diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2,6-Dibromonaphthalene
- 1,8-Dibromonaphthalene
- 2,7-Dibromofluorene
- 4,4’-Dibromobiphenyl
Comparison:
2,7-Dibromonaphthalene is unique due to its symmetrical structure, which allows for uniform reactivity at both bromine positions. This makes it particularly useful in the synthesis of symmetrical biaryl compounds and other complex molecules. In contrast, other dibromonaphthalenes like 2,6-dibromonaphthalene and 1,8-dibromonaphthalene have different substitution patterns, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
2,7-dibromonaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJZWBLNJKNOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347742 | |
Record name | 2,7-Dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58556-75-5 | |
Record name | 2,7-Dibromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20347742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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